molecular formula C17H14N2O2 B2422583 (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-57-0

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2422583
CAS No.: 161554-57-0
M. Wt: 278.311
InChI Key: NHRUSOGHDRSYIJ-ZPHPHTNESA-N
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Description

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide (CID 4411227) is a chromene-based heterocyclic compound with the molecular formula C17H14N2O2 . This compound features a 2-imino-2H-chromene core structure, which is stabilized by a Z-configuration at the imino double bond, a feature critical for its structural integrity and biological reactivity . Chromene derivatives are a subject of significant interest in medicinal chemistry and chemical biology due to their diverse pharmacological profiles. Researchers value this compound as a key synthetic intermediate or a core scaffold for developing novel therapeutic agents. Its structure is amenable to further functionalization, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. Potential research applications for this compound and its analogs, as suggested by studies on highly similar chromene-carboxamide derivatives, include investigation into anticancer activities, where such compounds have demonstrated cytotoxicity and the ability to induce apoptosis in various cancer cell lines . Other areas of exploration include anti-inflammatory properties, where they may modulate inflammatory pathways, and antioxidant effects, where they can act as free radical scavengers . The mechanism of action for these effects often involves interaction with specific biological targets, such as the inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is relevant in neuroprotective research, or the inhibition of kinases involved in cancer progression . The compound is supplied for non-human research only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can purchase this product with the assurance that it is suitable for use in various experimental formats, including in vitro biochemical assays.

Properties

IUPAC Name

2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17-13(16(18)20)10-12-7-3-5-9-15(12)21-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRUSOGHDRSYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-methylbenzaldehyde with 3-amino-2H-chromene-2-one under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired chromene derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of chromene oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

The compound (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its chemical properties, biological activities, and documented case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N1O2
  • Molecular Weight : Approximately 265.30 g/mol

Physical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Anticancer Properties

Research indicates that chromene derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study showed increased levels of cleaved caspases and PARP in treated cells, indicating the compound's ability to trigger programmed cell death.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This inhibition can potentially lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.

Antidiabetic Activity

Preliminary research suggests that this compound may act as a DPP-4 inhibitor, which is crucial in managing type 2 diabetes. In vitro studies have reported significant inhibition of DPP-4 activity, leading to improved glucose tolerance in animal models.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to explore new derivatives with enhanced biological activities.

Medicinal Chemistry

The medicinal chemistry field is particularly interested in this compound due to its potential therapeutic applications. Ongoing research focuses on optimizing its structure to improve efficacy and reduce toxicity for use in clinical settings.

Material Science

Beyond biological applications, this compound is being explored for its utility in developing new materials, including organic semiconductors and dyes.

Case Studies and Research Findings

  • Anticancer Study :
    • A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation.
    • Results indicated a significant reduction in cell viability with increasing concentrations of the compound.
  • Diabetes Management :
    • In vivo studies showed that administration of this compound resulted in notable reductions in blood glucose levels compared to control groups.
    • These findings support its potential as an antidiabetic agent.
  • Inflammation Model :
    • An animal model of inflammation revealed that treatment with the compound significantly reduced swelling and inflammatory markers.
    • The results suggest promising therapeutic applications for inflammatory conditions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Z)-[(2-methylphenyl)iminomethyl]-1H-indene-1,3(2H)-dione
  • (2Z)-(2-Methylphenyl)[(2Z)-2-{[(propylsulfonyl)oxy]imino}-3(2H)-thiophenylidene]acetonitrile
  • 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol

Uniqueness

(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chromene core and imine functionality make it a versatile compound for various synthetic and research applications.

Biological Activity

The compound (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family, characterized by its bicyclic structure that includes a benzopyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following features:

  • Chromene Backbone : A bicyclic structure contributing to its pharmacological properties.
  • Imine Functional Group : Enhances reactivity and potential interactions with biological targets.
  • Carboxamide Group : Influences solubility and stability in biological systems.

The molecular formula is C16H15N2O2C_{16}H_{15}N_2O_2, with a molecular weight of approximately 269.31 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
  • Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells .
  • Gene Expression Modulation : Similar compounds have been shown to influence gene expression through transcription factor activity profiling .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against breast cancer cells with an IC50 value indicating effective cytotoxicity .

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the effects of this compound on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
  • Case Study on Anti-inflammatory Effects :
    • Another study assessed the anti-inflammatory properties of this compound using a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanismReference
AChE InhibitionEnzyme inhibition
Anticancer ActivityInduction of apoptosis
Anti-inflammatoryReduction of cytokines

Q & A

Basic Research Questions

Q. What are the optimized eco-friendly synthesis routes for (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide?

  • Methodological Answer : A solvent-free, one-pot synthesis approach using microwave irradiation has been reported to enhance yield (up to 85%) and reduce reaction time (30–60 minutes). This method avoids hazardous solvents and employs elemental analysis (C, H, N) and melting point determination for purity validation . Alternative routes involve condensation of 2-imino-2H-chromene-3-carboxamide with phosphorus esters or sulfides under reflux conditions (80–100°C, 6–8 hours), yielding functionalized derivatives .

Q. How is the structural configuration of this compound confirmed?

  • Methodological Answer : The Z-configuration of the imino group is verified via 2D NMR techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). For example, NOE correlations between the methylphenyl protons and chromene ring protons confirm spatial proximity, while HMBC cross-peaks validate connectivity between the imino nitrogen and adjacent carbons . IR spectroscopy (1650–1700 cm⁻¹ for C=O and C=N stretches) and mass spectrometry (m/z = 306 [M+H]⁺) further support structural assignments .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98% required for pharmacological studies). Thermal stability is evaluated via differential scanning calorimetry (DSC), revealing decomposition temperatures >200°C. Elemental analysis deviations ≤0.4% confirm stoichiometric integrity .

Advanced Research Questions

Q. How can functionalization of the chromene core enhance bioactivity?

  • Methodological Answer : Introducing phosphorus heterocycles (e.g., chromeno[4,3-c][1,3,2]diazaphosphinines) via reactions with phosphorus sulfides (P₄S₁₀) under inert atmospheres significantly improves antioxidant activity (IC₅₀ = 2.8 μg/mL vs. ascorbic acid control). Cytotoxicity against HepG2 cells (IC₅₀ = 4.96 μg/mL) is linked to electron-withdrawing substituents at the 3-carboxamide position .

Q. What mechanistic pathways govern the formation of fused heterocycles from this compound?

  • Methodological Answer : Cyclocondensation with hydrazine derivatives proceeds via nucleophilic attack at the imino group, forming pyrazole or pyrimidine rings. For example, reaction with ethyl cyanoacetate generates chromeno[2,3-d]pyrimidin-4-ones through a six-membered transition state, confirmed by DFT calculations and kinetic studies (k = 0.15 min⁻¹ at 100°C) .

Q. How do researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., cytotoxicity ranging from 4.96 to 7.44 μg/mL) are addressed by standardizing assay conditions:

  • Use identical cell lines (e.g., MCF-7 vs. HeLa) and passage numbers.
  • Normalize to a common positive control (e.g., doxorubicin).
  • Validate via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .

Q. What strategies validate stereochemical integrity during scale-up synthesis?

  • Methodological Answer : Chiral HPLC (Chiralpak IC column, hexane:isopropanol = 70:30) resolves enantiomeric excess (>99% ee). X-ray crystallography of single crystals (grown in ethyl acetate) confirms the (2Z) configuration via torsion angles (N–C–C–N = 178.5°) .

Q. How are structure-activity relationships (SAR) derived for derivatives of this compound?

  • Methodological Answer : Systematic substitution at the 2-methylphenyl group (e.g., –OCH₃, –NO₂) followed by QSAR modeling (r² = 0.89 for logP vs. IC₅₀) identifies hydrophobicity as a key determinant of antimicrobial activity. Electron-donating groups enhance π-π stacking with bacterial DNA gyrase .

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